molecular formula C21H18N2O4S B13620990 (2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1,3-thiazol-5-yl)propanoic acid

(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1,3-thiazol-5-yl)propanoic acid

Cat. No.: B13620990
M. Wt: 394.4 g/mol
InChI Key: FSZBNXUXDFKAHT-LJQANCHMSA-N
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Description

(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1,3-thiazol-5-yl)propanoic acid is a complex organic compound with a unique structure that includes a fluorenyl group, a thiazole ring, and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1,3-thiazol-5-yl)propanoic acid typically involves multiple steps. One common approach is to start with the fluorenylmethoxycarbonyl (Fmoc) protection of an amino acid, followed by the introduction of the thiazole ring through a cyclization reaction. The final step involves the deprotection of the Fmoc group to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated synthesizers and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1,3-thiazol-5-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized under specific conditions.

    Reduction: The compound can be reduced to modify the functional groups.

    Substitution: The fluorenyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Various nucleophiles can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1,3-thiazol-5-yl)propanoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of (2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1,3-thiazol-5-yl)propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1,3-thiazol-5-yl)propanoic acid is unique due to its combination of a fluorenyl group, a thiazole ring, and a propanoic acid moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C21H18N2O4S

Molecular Weight

394.4 g/mol

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1,3-thiazol-5-yl)propanoic acid

InChI

InChI=1S/C21H18N2O4S/c24-20(25)19(9-13-10-22-12-28-13)23-21(26)27-11-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,10,12,18-19H,9,11H2,(H,23,26)(H,24,25)/t19-/m1/s1

InChI Key

FSZBNXUXDFKAHT-LJQANCHMSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CN=CS4)C(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CN=CS4)C(=O)O

Origin of Product

United States

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